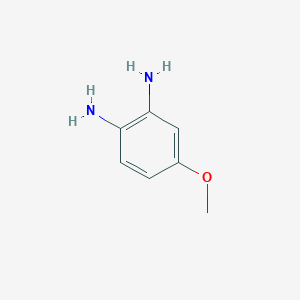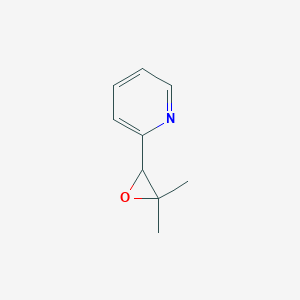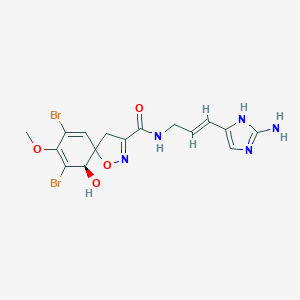
Aplysinamisine I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aplysinamisine I is a natural product that is found in marine sponges. The compound has been shown to have promising anticancer properties, making it an interesting target for scientific research.
Wirkmechanismus
The mechanism of action of Aplysinamisine I is not fully understood, but it is thought to involve the inhibition of microtubule polymerization. Microtubules are important structures in cells that are involved in cell division. By inhibiting microtubule polymerization, Aplysinamisine I could prevent cancer cells from dividing and growing.
Biochemische Und Physiologische Effekte
In addition to its anticancer activity, Aplysinamisine I has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes that are involved in inflammation. This suggests that Aplysinamisine I could have potential as an anti-inflammatory agent. In addition, the compound has been shown to have antibacterial activity against several strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Aplysinamisine I is that it is a natural product, which means that it is likely to have fewer side effects than synthetic drugs. In addition, the compound has been shown to be relatively stable, which makes it easier to work with in lab experiments. However, one limitation of Aplysinamisine I is that it is difficult to obtain in large quantities, which could limit its use in drug development.
Zukünftige Richtungen
There are several future directions for research on Aplysinamisine I. One area of interest is the development of analogs of the compound that could have improved anticancer activity. Another area of interest is the investigation of the compound's mechanism of action in more detail. Finally, researchers could explore the potential of Aplysinamisine I as an anti-inflammatory agent or as an antibacterial agent.
Wissenschaftliche Forschungsanwendungen
Aplysinamisine I has been the subject of numerous scientific studies due to its potential anticancer activity. The compound has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells. These findings suggest that Aplysinamisine I could be a promising lead compound for the development of new anticancer drugs.
Eigenschaften
CAS-Nummer |
150417-67-7 |
|---|---|
Produktname |
Aplysinamisine I |
Molekularformel |
C16H17Br2N5O4 |
Molekulargewicht |
503.1 g/mol |
IUPAC-Name |
(6R)-N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C16H17Br2N5O4/c1-26-12-9(17)5-16(13(24)11(12)18)6-10(23-27-16)14(25)20-4-2-3-8-7-21-15(19)22-8/h2-3,5,7,13,24H,4,6H2,1H3,(H,20,25)(H3,19,21,22)/b3-2+/t13-,16?/m0/s1 |
InChI-Schlüssel |
RPBHRSIJJYCYKG-KFALPHBMSA-N |
Isomerische SMILES |
COC1=C([C@@H](C2(CC(=NO2)C(=O)NC/C=C/C3=CN=C(N3)N)C=C1Br)O)Br |
SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC=CC3=CN=C(N3)N)C=C1Br)O)Br |
Kanonische SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCC=CC3=CN=C(N3)N)C=C1Br)O)Br |
Synonyme |
aplysinamisine I aplysinamisine-I |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



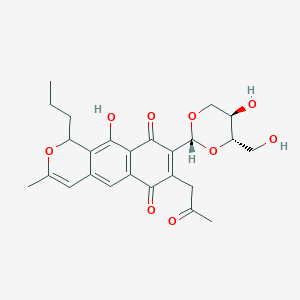
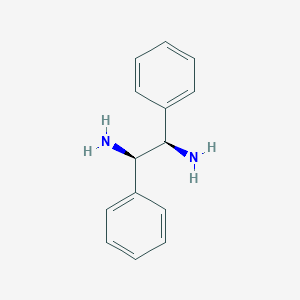
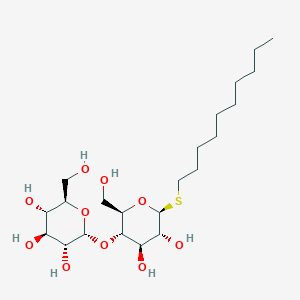
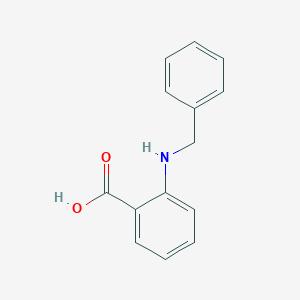
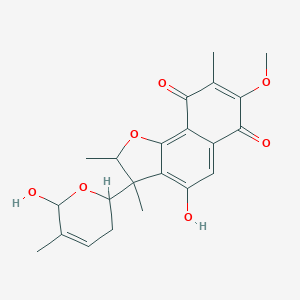
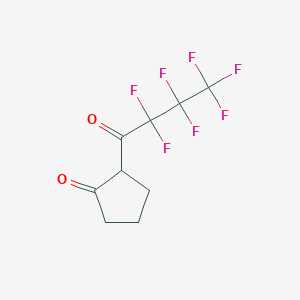
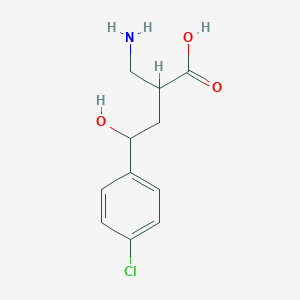
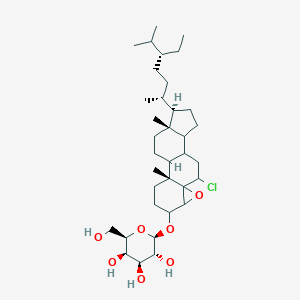
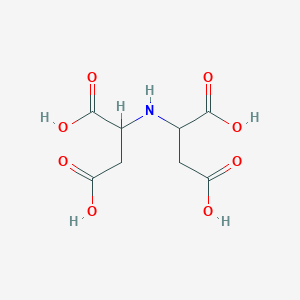

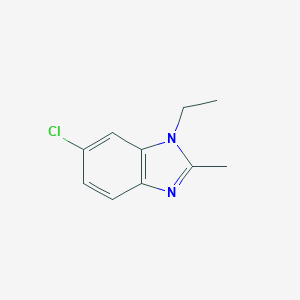
![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
